molecular formula C11H14N2 B8478561 2-Ethyl-4,6-dimethylbenzimidazole

2-Ethyl-4,6-dimethylbenzimidazole

Cat. No.: B8478561
M. Wt: 174.24 g/mol
InChI Key: SDQFEXFVDTYUOY-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dimethylbenzimidazole is a benzimidazole-based compound of high interest in medicinal chemistry and anticancer research. The benzimidazole scaffold is a privileged structure in drug discovery due to its resemblance to naturally occurring purine nucleotides, allowing it to interact readily with biopolymers in biological systems . This structure is an essential pharmacophore in numerous therapeutic agents and is featured in several FDA-approved drugs . Researchers value this core structure for its ability to form diverse interactions with enzymatic targets, including hydrogen bonds, van der Waals forces, and pi-stacking interactions . Benzimidazole derivatives are extensively investigated as potential anticancer agents. They have demonstrated mechanisms of action that include topoisomerase inhibition, DNA intercalation, and kinase inhibition . Recent studies highlight novel benzimidazole derivatives showing remarkable efficacy and cytotoxicity in assays against various cancer cell lines, underscoring their promising potential in therapeutic development . Beyond oncology, the benzimidazole scaffold possesses a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anti-diabetic properties, making it a versatile template for developing new active compounds . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-ethyl-4,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C11H14N2/c1-4-10-12-9-6-7(2)5-8(3)11(9)13-10/h5-6H,4H2,1-3H3,(H,12,13)

InChI Key

SDQFEXFVDTYUOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2N1)C)C

Origin of Product

United States

Comparison with Similar Compounds

(a) 4,6-Dimethoxy-2-(4'-methoxyphenyl)benzimidazole (5e)

  • Structure : Methoxy groups at 4,6-positions and a 4'-methoxyphenyl group at the 2-position.
  • Properties : Higher polarity due to methoxy substituents (logP ≈ 2.26 inferred from methoxy analogs) .
  • Synthesis: Derived from 2-aminobenzamide precursors under acidic ethanol conditions .
  • Applications : Methoxy groups may improve solubility but reduce membrane penetration compared to alkylated analogs.

(b) 2-Benzyl-4,6-dimethoxybenzimidazole (5d)

  • Structure : Benzyl group at the 2-position and methoxy groups at 4,6-positions.
  • Properties : Molecular formula C₁₅H₁₄N₂O₂; calculated logP ≈ 3.0 (higher than 2-ethyl-4,6-dimethylbenzimidazole due to aromatic benzyl group) .
  • Synthesis : Catalytic hydrogenation of nitro precursors with Pd/C .

(c) 4-Chloro-N-(2',4'-dimethoxyphenyl)benzamide (10h)

  • Structure : Chlorobenzamide precursor for methoxy-substituted benzimidazoles.
  • Relevance : Highlights the role of electron-withdrawing groups (e.g., Cl) in directing substituent placement during synthesis .

Heterocyclic Analogs with Similar Substitution Patterns

(a) Pyridine, 2-ethyl-4,6-dimethyl- (CAS 1124-35-2)

  • Structure : Pyridine ring with ethyl and methyl groups.
  • Properties : logP = 2.26; molecular weight = 149.23 g/mol .

(b) Thiazole, 2-ethyl-4,5-dimethyl- (CAS 873-64-3)

  • Structure : Thiazole ring with ethyl and methyl groups.
  • Properties : Higher polarity (logP ≈ 1.44) compared to benzimidazole analogs due to sulfur’s electronegativity .
  • Applications : Thiazoles are common in agrochemicals but less prevalent in drug design than benzimidazoles.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Synthesis Method
This compound C₁₁H₁₄N₂ 174.25 ~3.5* Catalytic hydrogenation
4,6-Dimethoxy-2-(4'-methoxyphenyl)benzimidazole C₁₆H₁₆N₂O₃ 284.31 ~2.26 Acidic ethanol conditions
Pyridine, 2-ethyl-4,6-dimethyl- C₉H₁₃N 149.23 2.26 Not specified
Thiazole, 2-ethyl-4,5-dimethyl- C₇H₁₁NS 157.24 1.44 Not specified

*Estimated based on alkyl substituent contributions.

Research Findings and Discussion

  • Synthetic Efficiency : Alkyl-substituted benzimidazoles (e.g., this compound) face steric challenges during cyclization, reducing yields compared to methoxy analogs .
  • Lipophilicity Trends : Ethyl/methyl groups increase logP by ~1 unit compared to methoxy analogs, favoring blood-brain barrier penetration but complicating aqueous formulation .
  • Biological Activity: While 2-aminobenzimidazoles exhibit antiviral and anticancer properties , alkylated derivatives may prioritize targets requiring hydrophobic interactions (e.g., lipid kinases).

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves the cyclocondensation of 3,5-dimethyl-1,2-phenylenediamine with propionic acid under acidic conditions. Polyphosphoric acid (PPA) is employed as both a solvent and catalyst to facilitate dehydration and ring closure. The reaction proceeds via the formation of an intermediate Schiff base, followed by intramolecular cyclization (Fig. 1):

3,5-Dimethyl-1,2-phenylenediamine+Propionic acidPPA, 140–160°C2-Ethyl-4,6-dimethylbenzimidazole+H2O\text{3,5-Dimethyl-1,2-phenylenediamine} + \text{Propionic acid} \xrightarrow{\text{PPA, 140–160°C}} \text{this compound} + \text{H}_2\text{O}

Optimization and Yield

  • Catalyst : PPA achieves yields of 68–75% after 6–8 hours.

  • Alternative acids : Concentrated HCl or H2_2SO4_4 may be used but result in lower yields (50–60%) due to side reactions.

  • Scale-up : Industrial protocols often substitute PPA with recyclable ionic liquids to reduce environmental impact.

Nitrile-Based Cyclization Using Propionitrile

Catalytic Dehydrogenation Approach

Propionitrile serves as a nitrile precursor in a two-step process involving Raney nickel-catalyzed dehydrogenation:

  • Ring Closure : 3,5-Dimethyl-1,2-phenylenediamine reacts with propionitrile in the presence of sulfur-based catalysts (e.g., S2_2Cl2_2) at 80–110°C to form a dihydrobenzimidazole intermediate.

  • Dehydrogenation : The intermediate is treated with Raney nickel at 170–200°C, yielding the aromatic benzimidazole.

Performance Metrics

  • Yield : 72–78% after purification by column chromatography.

  • Advantages : Minimal byproducts (e.g., <5% 2-mercapto derivatives).

  • Limitations : Requires strict temperature control to prevent over-dehydrogenation.

Microwave-Assisted Synthesis with Erbium(III) Triflate

Accelerated Cyclocondensation

Microwave irradiation enhances reaction efficiency by reducing time and energy consumption. Er(OTf)3_3 acts as a Lewis acid catalyst, enabling solvent-free conditions:

3,5-Dimethyl-1,2-phenylenediamine+PropionaldehydeEr(OTf)3,MW, 60°CThis compound\text{3,5-Dimethyl-1,2-phenylenediamine} + \text{Propionaldehyde} \xrightarrow{\text{Er(OTf)}_3, \text{MW, 60°C}} \text{this compound}

Key Parameters

  • Reaction Time : 5–10 minutes versus 6–8 hours in conventional methods.

  • Yield : 85–91% with >99% purity by GC-MS.

  • Catalyst Recyclability : Er(OTf)3_3 is recoverable via aqueous extraction, retaining >90% activity after five cycles.

Hydrogenation of Nitro intermediates

Stepwise Synthesis from Nitro Precursors

This method involves nitration followed by catalytic hydrogenation (Fig. 2):

  • Nitration : 3,5-Dimethylnitrobenzene is nitrated with HNO3_3/H2_2SO4_4 to form 3,5-dimethyl-1,2-dinitrobenzene.

  • Hydrogenation : Pd/C-mediated reduction converts nitro groups to amines, yielding 3,5-dimethyl-1,2-phenylenediamine.

  • Cyclization : Reaction with propionic acid completes the synthesis.

Yield and Challenges

  • Overall Yield : 65–70% due to losses in multistep purification.

  • Byproducts : Trace amounts (<2%) of 4-ethyl isomers may form during cyclization.

Comparative Analysis of Methods

MethodCatalystTimeYield (%)Purity (%)Scalability
CyclocondensationPPA6–8 h68–7595–98Industrial
Nitrile DehydrogenationS2_2Cl2_2/Raney Ni10–12 h72–7897–99Pilot-scale
Microwave-AssistedEr(OTf)3_35–10 min85–91>99Lab-scale
Nitro HydrogenationPd/C24–36 h65–7090–95Limited

Mechanistic Insights and Side Reactions

Role of Acid Catalysts

PPA and H2_2SO4_4 protonate the carbonyl oxygen of propionic acid, enhancing electrophilicity for nucleophilic attack by the diamine’s amine group. Over-acidification, however, risks sulfonation of the aromatic ring, necessitating precise stoichiometry.

Common Byproducts

  • 2-Mercapto Derivatives : Formed via sulfur incorporation when using S2_2Cl2_2.

  • Isomeric Contamination : 4-Ethyl-6-methyl isomers may arise from regioselective cyclization.

Industrial and Environmental Considerations

Green Chemistry Metrics

  • Atom Economy : Microwave-assisted methods achieve >85% atom utilization vs. 60–70% in traditional routes.

  • Waste Reduction : Solvent-free protocols minimize hazardous waste generation.

Cost Analysis

  • Catalyst Costs : Er(OTf)3_3 is expensive ($120–150/g) but offset by recyclability.

  • Raw Materials : Propionitrile ($0.5–1.0/kg) is more cost-effective than propionaldehyde ($2–3/kg) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Ethyl-4,6-dimethylbenzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of o-phenylenediamine derivatives with appropriate carbonyl or alkylating agents. For example, Phillips' method for 2-substituted benzimidazoles employs condensation of o-phenylenediamine with carboxylic acids or esters under acidic conditions . Ethyl groups can be introduced via alkylation using ethyllithium or Grignard reagents . Optimize yields by controlling solvent polarity (e.g., ethanol or DMSO), reflux duration (4–18 hours), and stoichiometric ratios (e.g., 1:1 molar ratio of amine to carbonyl agent) . Post-synthesis purification via crystallization (water-ethanol mixtures) or column chromatography improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • FT-IR : Identify N-H stretching (3267–3100 cm⁻¹ for benzimidazole rings) and C-H vibrations (2927–2855 cm⁻¹ for methyl/ethyl groups) .
  • ¹H/¹³C NMR : Assign ethyl protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and methyl groups on the benzimidazole ring (δ 2.1–2.3 ppm). Aromatic protons appear at δ 6.5–8.0 ppm .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 189.1 for C₁₁H₁₄N₂) and fragmentation patterns .

Q. How can researchers evaluate the biological activity of this compound derivatives in vitro?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Anticancer Screening : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., CDK1/GSK3β) or proteases . Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can solvent and catalyst selection impact the stereoselectivity of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) can induce enantioselectivity. For example, ethyllithium in dry toluene produced a 98:2 diastereomeric ratio in oxazolidine derivatives . Solvent polarity (e.g., DMF vs. THF) influences transition-state stabilization; non-polar solvents favor bulky substituent orientation . Computational modeling (DFT) predicts steric and electronic effects on stereoselectivity .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole analogs?

  • Methodological Answer :

  • Purity Verification : Use HPLC (≥95% purity) to exclude impurities affecting bioactivity .
  • Structural Confirmation : Single-crystal XRD to confirm substituent positions, as misassignment (e.g., 4,6- vs. 5,6-dimethyl) alters pharmacophore interactions .
  • Mechanistic Studies : Compare SAR (structure-activity relationship) trends across analogs. For instance, ethyl groups enhance lipophilicity and membrane permeability, but bulky substituents may hinder target binding .

Q. How can reaction mechanisms for this compound synthesis be probed using isotopic labeling or kinetic studies?

  • Methodological Answer :

  • Isotopic Labeling : Introduce ¹³C or ²H at the ethyl group to track incorporation via NMR or MS .
  • Kinetic Profiling : Monitor intermediates via in-situ IR or stopped-flow techniques. For example, identify rate-limiting steps (e.g., cyclization vs. alkylation) .
  • Computational Modeling : Use Gaussian or ORCA to simulate transition states and activation energies .

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